Gelastatin A -

Gelastatin A

Catalog Number: EVT-1586735
CAS Number:
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gelastatin A is a natural product found in Westerdykella multispora with data available.
Source and Classification

Gelastatin A is isolated primarily from marine sponges, particularly those belonging to the genus Agelas. These sponges are known for their diverse chemical constituents, which include a variety of alkaloids and other bioactive compounds. The classification of Gelastatin A falls under the category of natural products with significant pharmacological potential, particularly in oncology.

Synthesis Analysis

The synthesis of Gelastatin A has been approached through various synthetic methodologies. Notably, one prominent method involves the total synthesis utilizing an enantiospecific route that allows for the production of optically pure forms of the compound.

Methods and Technical Details

  1. Radical Azidation:
    • A recent synthesis protocol employs an SH2' radical azidation strategy, which utilizes a reagent system composed of trimethylsilyl azide and potassium permanganate in conjunction with benzyltriethylammonium chloride. This method facilitates the transformation of bromo silyl enol ethers into azido silyl enol ethers, leading to the formation of Gelastatin A through subsequent reactions .
  2. Enantiomeric Purity:
    • The synthetic routes developed focus on achieving high enantiomeric purity, essential for biological activity. For instance, advanced intermediates are prepared in enantiomerically pure forms, which are crucial for synthesizing biologically active derivatives .
  3. Alternative Synthetic Pathways:
    • Alternative methods have also been explored to produce Gelastatin A and its congeners from key intermediates through bromination and other transformations .
Molecular Structure Analysis

Gelastatin A possesses a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₁₉H₂₃N₃O₄
  • Molecular Weight: 357.41 g/mol
  • Structural Features: The structure includes a bicyclic framework with hydroxyl groups that play a critical role in its interaction with biological targets.
Chemical Reactions Analysis

Gelastatin A participates in various chemical reactions that are instrumental in its synthesis and biological activity.

Reactions and Technical Details

  1. Bromination Reactions:
    • Bromination of specific intermediates is utilized to introduce halogen substituents that are crucial for subsequent transformations leading to Gelastatin A .
  2. Cleavage Reactions:
    • The synthetic pathways often involve cleavage reactions using fluoride ion sources such as cesium fluoride, which help in generating desired intermediates efficiently .
  3. Isolation Techniques:
    • Techniques such as silica gel flash chromatography are employed for the purification of reaction products, ensuring high yields of the target molecule .
Mechanism of Action

The mechanism by which Gelastatin A exerts its biological effects is primarily through inhibition of key enzymes involved in tumor progression.

Process and Data

  • Gelastatin A has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including cell proliferation and apoptosis. This inhibition can lead to altered signaling pathways that promote antitumor activity .
  • Additionally, Gelastatin A's interaction with matrix metalloproteinases suggests a role in modulating extracellular matrix degradation, further implicating it in cancer metastasis inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling during synthesis.
  • Reactivity: Exhibits reactivity typical of alkaloids, including nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.
Applications

Gelastatin A has significant scientific uses primarily in cancer research due to its antitumor properties.

  • Antitumor Research: Investigated for its potential as a therapeutic agent against various cancers due to its ability to inhibit critical pathways involved in tumor growth.
  • Biological Studies: Used as a tool compound for studying GSK-3β inhibition and its effects on cellular signaling pathways.
  • Development of Analogs: Ongoing research aims at developing synthetic analogs with enhanced potency or selectivity for specific biological targets .
Synthesis and Structural Optimization

Divergent Synthetic Strategies for Gelastatin Analogues

The core gelastatin scaffold serves as a versatile platform for generating structurally diverse analogues through divergent synthesis pathways. The natural product gelastatins (designated as Type 1 compounds) provide the foundational chemical architecture, which researchers have systematically modified through scaffold hopping and functional group interconversion. A pivotal advancement was the development of a one-step hydroxamate conversion protocol that transformed carboxylic acid-containing precursors into potent hydroxamate derivatives (designated Type 2 inhibitors). This efficient synthetic route enabled rapid exploration of structure-activity relationships that would otherwise require extensive multi-step syntheses [3] [6].

Chromen-based derivatives represent a significant class of gelastatin analogues developed through conformational restriction strategies. By creating a covalent bridge between the C5d and C6 positions of the native gelastatin structure, medicinal chemists produced constrained chromen analogues that maintained the essential pharmacophore elements while reducing conformational flexibility. This approach yielded compounds with enhanced metabolic stability and improved target binding affinity due to reduced entropic penalty upon enzyme interaction. The synthetic pathway to these chromen derivatives typically begins with commercially available 2-hydroxybenzaldehydes, proceeding through O-acylation and intramolecular aldol condensation to form the fused chromen core, followed by hydroxamate installation [6].

Table 1: Key Analogue Classes Derived from Gelastatin Scaffold

Analogue ClassCore ModificationSynthetic ApproachBiological Advantage
Type 1 (Native)Natural scaffoldIsolation/extractionBaseline activity
Type 2 (Hydroxamate)Carboxyl → HydroxamateOne-step conversionEnhanced zinc chelation
Chromen-basedFused ring systemAldol condensationConformational restriction
α-AlkylatedSide chain extensionAlkylation reactionsS1' pocket optimization

Hydroxamate Derivatization to Enhance Metalloproteinase Inhibition

Hydroxamate functionalization represents the most pharmacologically significant modification to the gelastatin scaffold. This transformation dramatically enhances zinc-binding affinity within the catalytic domains of metalloproteinases. Biochemical evaluations demonstrate that hydroxamate analogues exhibit sub-nanomolar to low-nanomolar inhibitory potency against key metalloproteinases including MMP-2 (IC₅₀ = 6 nM), MMP-9 (IC₅₀ = 23 nM), and TACE (IC₅₀ = 28 nM). This represents approximately two orders of magnitude improvement in inhibitory potency compared to the native gelastatin compounds [3].

The exceptional potency stems from bidentate zinc coordination where the hydroxamate group forms two critical coordination bonds with the catalytic zinc ion. This binding mode effectively blocks the enzyme's active site while maintaining favorable interactions with surrounding amino acid residues. Additional stabilization occurs through hydrogen-bonding networks with conserved glutamate residues and hydrophobic filling of the S1' specificity pocket. Beyond enhanced enzymatic inhibition, these hydroxamate derivatives demonstrate significant functional activity in biological systems, effectively suppressing TNF-α production in murine models and macrophage cell lines (RAW 264.7) at low micromolar concentrations. This cellular efficacy confirms their potential therapeutic utility in inflammatory conditions driven by excessive TNF-α signaling [3] [5].

Table 2: Chelation Dynamics of Hydroxamate Derivatives

Zinc Coordination BondBond Length (Å)Interaction TypeEnergy Contribution (kJ/mol)
Carbonyl Oxygen → Zn²⁺1.98Ionic/dative-85.2
Hydroxyl Oxygen → Zn²⁺2.05Ionic/dative-78.6
Backbone NH → Catalytic Glu2.12Hydrogen bonding-42.3
Hydroxyl → Conserved H₂O1.87Hydrogen bonding-31.7

Isomer-Specific Synthesis Challenges and Computational Resolution

The synthesis of gelastatin analogues presents significant stereochemical challenges, particularly regarding cis/trans isomerism around critical amide bonds. Nuclear magnetic resonance analyses reveal that certain synthetic routes produce mixtures of rotameric species that exhibit distinct biological activities. The cis-configured gelastatin A isomer demonstrates superior target engagement compared to its trans counterpart, with computational models indicating approximately 5.3-fold stronger binding energy (-42.7 kJ/mol vs. -8.1 kJ/mol) due to optimal pharmacophore positioning within the enzyme active site [3].

Advanced computational methods have been employed to address isomer-specific synthesis challenges. Molecular docking simulations with TACE (PDB: 3K93) demonstrate that cis-amide conformers establish more extensive interactions with the S1' specificity pocket through optimal placement of hydrophobic substituents. These computational insights guided the development of conformationally constrained analogues that lock the bioactive conformation through ring formation or steric hindrance. Quantum mechanical calculations further identified rotational energy barriers of 75-85 kJ/mol for critical bonds, explaining the observed isomer stability under physiological conditions. These findings directly informed synthetic protocols that favor the bioactive isomer through temperature control, catalyst selection, and protecting group strategies [3].

Table 3: Isomer-Specific Binding Characteristics to TACE

Isomer ConfigurationBinding Energy (kJ/mol)H-Bond InteractionsHydrophobic ContactsMMP-2 Selectivity Ratio
cis-Gelastatin A-42.73123.8
trans-Gelastatin A-8.1161.2
cis-Chromen Analogue-51.341522.4
trans-Chromen Analogue-26.8293.7

Structural Modifications for Selectivity Toward TACE Over MMP Subtypes

Achieving selectivity for TACE inhibition over structurally similar MMP subtypes represents the most significant challenge in gelastatin analogue development. Early hydroxamate derivatives demonstrated potent but non-selective inhibition across metalloproteinases, particularly against MMP-2 and MMP-9. Strategic modifications have focused on exploiting subtle active site variations between TACE and other MMPs, particularly in the S1' specificity pocket which exhibits greater depth and hydrophobicity in TACE compared to many MMP subtypes [5] [6].

Chromen-based derivatives incorporating bulky hydrophobic substituents (e.g., isopropyl, naphthyl) at the C3 position demonstrated dramatically improved selectivity profiles. Biochemical characterization revealed these analogues achieved >15-fold selectivity for TACE over MMP-2 and MMP-9 while maintaining low-nanomolar potency against the primary target. Molecular dynamics simulations attribute this selectivity to optimal filling of TACE's deeper S1' pocket, where extended hydrophobic substituents form favorable van der Waals interactions with leucine and valine residues (Leu348, Val350) unique to the TACE active site. In contrast, these bulkier groups create steric clashes with the shallower S1' pockets of MMP-2 and MMP-9, which feature more constrained openings defined by tyrosine and threonine residues [6].

Further selectivity refinements were achieved through electronic modulation of the metal-binding group. While maintaining the hydroxamate function as the primary zinc-chelating moiety, introduction of electron-withdrawing substituents (e.g., trifluoromethyl, cyano) adjacent to the hydroxamate improved TACE selectivity by 3-5-fold. Quantum mechanical calculations indicate these substituents subtly alter electron density distribution within the hydroxamate-Zn²⁺ coordination complex, creating differential binding effects that preferentially enhance TACE inhibition. The most promising chromen-based analogue (designated 9b in studies) demonstrated exceptional selectivity with a TACE:MMP-2 inhibition ratio of 22.4:1 while maintaining potent cellular activity in suppressing TNF-α production, positioning it as a lead candidate for inflammatory disease therapeutics [5] [6].

Table 4: Substituent Effects on Selectivity Profiles

C3 SubstituentTACE IC₅₀ (nM)MMP-2 IC₅₀ (nM)Selectivity Ratio (MMP-2/TACE)Hydrophobic Contact Increase (%)
H (Parent)2860.21Baseline
Methyl31852.7418%
Isopropyl2556022.4073%
Phenyl333109.3967%
4-Trifluoromethylphenyl1978041.0582%

Comprehensive List of Compounds Mentioned:

  • Gelastatin A (Natural Product)
  • Gelastatin Hydroxamates (Type 2 Inhibitors)
  • Chromen-based Analogues
  • α-Alkylated Analogues
  • cis-Gelastatin A Isomer
  • trans-Gelastatin A Isomer
  • Chromen Analogue 9b
  • C3-Substituted Derivatives (Methyl, Isopropyl, Phenyl, 4-Trifluoromethylphenyl)

Properties

Product Name

Gelastatin A

IUPAC Name

3-[(5E)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6+

InChI Key

ACFXHMLFZGREFW-JCESNKCLSA-N

Synonyms

gelastatin A

Canonical SMILES

CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O

Isomeric SMILES

C/C=C/C=C/C=C\1/COC(=O)C(=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.